Prostaglandin F2beta
Prostaglandin F2beta
Prostaglandin F2β (PGF2β) is the 9β-hydroxy stereoisomer of PGF2α. It is much less active than PGF2α in antifertility and bronchoconstrictor activities. PGF2β exhibits bronchodilating activity in guinea pigs and cats and antagonizes the bronchoconstrictor activity of PGF2α.3
Prostaglandin F2beta is a prostaglandins Falpha that is prosta-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It is the 9beta-hydroxy epimer of prostaglandin F2alpha. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin F2beta(1-).
PGF2beta, also known as PGF2B or 9b, 11a-PGF2a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF2BETA is considered to be an eicosanoid lipid molecule. PGF2beta is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF2beta has been primarily detected in urine. Within the cell, PGF2BETA is primarily located in the membrane (predicted from logP) and cytoplasm.
Prostaglandin F2beta is a prostaglandins Falpha that is prosta-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It is the 9beta-hydroxy epimer of prostaglandin F2alpha. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin F2beta(1-).
PGF2beta, also known as PGF2B or 9b, 11a-PGF2a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF2BETA is considered to be an eicosanoid lipid molecule. PGF2beta is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF2beta has been primarily detected in urine. Within the cell, PGF2BETA is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
4510-16-1
VCID:
VC20829079
InChI:
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
SMILES:
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Molecular Formula:
C20H34O5
Molecular Weight:
354.5 g/mol
Prostaglandin F2beta
CAS No.: 4510-16-1
Cat. No.: VC20829079
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prostaglandin F2β (PGF2β) is the 9β-hydroxy stereoisomer of PGF2α. It is much less active than PGF2α in antifertility and bronchoconstrictor activities. PGF2β exhibits bronchodilating activity in guinea pigs and cats and antagonizes the bronchoconstrictor activity of PGF2α.3 Prostaglandin F2beta is a prostaglandins Falpha that is prosta-5,13-dien-1-oic acid substituted by hydroxy groups at positions 9, 11 and 15. It is the 9beta-hydroxy epimer of prostaglandin F2alpha. It has a role as a human metabolite. It is a conjugate acid of a prostaglandin F2beta(1-). PGF2beta, also known as PGF2B or 9b, 11a-PGF2a, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, PGF2BETA is considered to be an eicosanoid lipid molecule. PGF2beta is considered to be a practically insoluble (in water) and relatively neutral molecule. PGF2beta has been primarily detected in urine. Within the cell, PGF2BETA is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 4510-16-1 |
| Molecular Formula | C20H34O5 |
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1 |
| Standard InChI Key | PXGPLTODNUVGFL-JZFBHDEDSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
| Appearance | Assay:≥99%A crystalline solid |
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